2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol
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Overview
Description
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is a heterocyclic compound with the molecular formula C9H18N2O This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine ring system fused with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethan-1-ol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features.
1H-pyrazolo[3,4-b]pyridine: Known for its biomedical applications and similar ring structure.
1H-pyrrolo[3,4-c]pyridine: Used in various chemical and biological studies
Uniqueness
2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol is unique due to its specific ring structure and the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2126160-75-4 |
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Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2 |
InChI Key |
AZYQIKKOBZQFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCN2)N(C1)CCO |
Origin of Product |
United States |
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